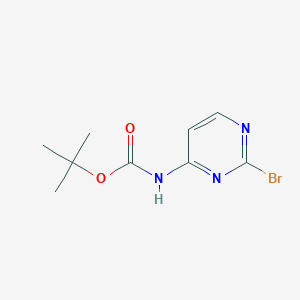

tert-Butyl (2-bromopyrimidin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-bromopyrimidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVVSRBEDKPKOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination

Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) often requires activating groups to enhance reactivity. For example, carbamate groups at the 4-position of pyrimidine direct bromination to the 2-position due to resonance and inductive effects. A representative protocol involves dissolving 4-aminopyrimidine in acetic acid, followed by dropwise addition of bromine at 0–5°C, yielding 2-bromo-4-aminopyrimidine. Subsequent Boc protection of the amine would generate the target compound.

Directed Metalation-Bromination

Directed metalation using lithium diisopropylamide (LDA) or similar bases enables precise bromination. For instance, treatment of 4-Boc-aminopyrimidine with LDA at -78°C generates a stabilized lithio species at the 2-position, which reacts with electrophilic bromine sources (e.g., Br₂ or 1,2-dibromotetrachloroethane) to install the bromine atom. This method offers superior regiocontrol compared to traditional EAS.

Synthesis of tert-Butyl (2-Bromopyrimidin-4-yl)carbamate

Boc Protection of 4-Aminopyrimidine

The foundational step involves introducing the Boc group to 4-aminopyrimidine. A widely adopted procedure employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base:

Procedure :

-

Dissolve 4-aminopyrimidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Add sodium hydride (NaH, 1.2 equiv) at 0°C and stir for 30 minutes.

-

Introduce Boc₂O (1.1 equiv) and warm to room temperature.

-

After 12–16 hours, quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 70–85% (varies with substitution pattern and solvent).

Bromination of Boc-Protected Pyrimidine

Following protection, bromination is carried out using optimized conditions:

Method A (Electrophilic Bromination) :

-

Reagents : NBS (1.1 equiv), dimethylformamide (DMF), 0°C to room temperature.

-

Procedure : Add NBS portionwise to a solution of Boc-protected pyrimidine in DMF. Stir for 4–6 hours, then pour into ice water and extract with dichloromethane.

-

Yield : 60–75%.

Method B (Metalation-Bromination) :

-

Cool a solution of Boc-protected pyrimidine in THF to -78°C.

-

Add LDA (2.2 equiv) dropwise and stir for 1 hour.

-

Introduce 1,2-dibromotetrachloroethane (1.1 equiv) and warm to room temperature.

-

Yield : 80–90%.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

-

THF vs. DMF : THF favors metalation pathways, while DFM enhances electrophilic bromination.

-

Low-Temperature Bromination : Reduces side reactions (e.g., di-bromination) but may slow kinetics.

Catalytic Approaches

Recent advances utilize nanoporous catalysts (e.g., sulfonic acid-functionalized TiO₂) to accelerate Boc protection, reducing reaction times from hours to minutes. Such catalysts could streamline the synthesis of intermediates like 4-aminopyrimidine.

Comparative Data on Synthetic Routes

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Boc Protection (NaH/THF) | 0°C → RT, 16 h | 85% | >95% |

| Electrophilic Bromination | NBS, DMF, 0°C → RT, 6 h | 70% | 90% |

| Metalation-Bromination | LDA, THF, -78°C → RT, 2 h | 88% | 98% |

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl (2-bromopyrimidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the bromine atom to other functional groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

Oxidation: Derivatives with higher oxidation states, such as carboxylic acids.

Reduction: Derivatives with reduced bromine atoms, such as amines.

Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of tert-butyl (2-bromopyrimidin-4-yl)carbamate is in the development of anticancer agents. Research indicates that derivatives of pyrimidine compounds have shown promising results against various cancer cell lines. For instance, studies have demonstrated that modifications in the pyrimidine structure can enhance cytotoxicity against colon adenocarcinoma and ovarian carcinoma cells .

Case Study: Triapine Derivatives

A study explored the synthesis of N-methylated derivatives of Triapine, a known anticancer agent, where this compound was utilized as an intermediate. The derivatives exhibited significantly increased cytotoxicity compared to Triapine itself . The findings suggest that structural modifications using this compound can lead to more effective cancer therapies.

Chemical Biology

NLRP3 Inflammasome Modulation

Recent research has focused on the role of small molecules in modulating the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This compound has been investigated for its potential to inhibit NLRP3-dependent IL-1β release and pyroptotic cell death .

Drug Development

PROTAC Technology

The compound has been explored within the context of PROTAC (proteolysis targeting chimera) technology, which aims to target specific proteins for degradation. This method shows promise in treating cancers with specific mutations by utilizing small molecules like this compound to enhance the selectivity and efficacy of drug candidates .

Mechanism of Action

Tert-Butyl (2-bromopyrimidin-4-yl)carbamate is similar to other pyrimidine derivatives, such as tert-Butyl (2-bromopyrimidin-5-yl)carbamate and tert-Butyl (4-bromopyridin-2-yl)carbamate. These compounds share structural similarities but differ in the position of the bromine atom and the carbamate group. The unique properties of this compound make it particularly useful in specific applications where its reactivity and stability are advantageous.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidine Carbamates

tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS 849751-48-0)

- Molecular Formula : C₉H₁₂ClN₃O₂

- Molecular Weight : 229.66 g/mol

- Key Differences : The substitution of bromine with chlorine reduces molecular weight and alters reactivity. Chlorine’s lower electronegativity compared to bromine may slow down aryl halide coupling reactions, making the bromo derivative more reactive in cross-coupling applications (e.g., Suzuki or Buchwald-Hartwig reactions) .

tert-Butyl (2-bromopyridin-4-yl)carbamate (CAS 433711-95-6)

- Molecular Formula : C₁₀H₁₄BrN₃O₂

- Molecular Weight : 288.15 g/mol

- Key Differences : Replacing the pyrimidine ring with a pyridine ring introduces a nitrogen atom at a different position, altering electronic properties. Pyridine derivatives often exhibit higher solubility in polar solvents compared to pyrimidines, which could influence bioavailability in drug candidates .

Functional Group Variations

tert-Butyl ((2-methoxypyrimidin-4-yl)methyl)carbamate (CAS 1632285-98-3)

- Molecular Formula : C₁₁H₁₈N₃O₃

- Molecular Weight : 240.28 g/mol

- Key Differences: The methoxy group replaces bromine, eliminating halogen-based reactivity.

tert-Butyl (4-bromothiazol-2-yl)carbamate (CAS 944804-88-0)

- Molecular Formula : C₈H₁₁BrN₂O₂S

- Molecular Weight : 279.15 g/mol

- Key Differences : Substitution of the pyrimidine ring with a thiazole ring introduces sulfur, which can participate in hydrogen bonding and metal coordination. Thiazole derivatives are often prioritized in antimicrobial agents, whereas pyrimidines are more common in kinase inhibitors .

Pharmaceutical Intermediates with Extended Moieties

tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate (CAS 1289007-64-2)

- Molecular Formula : C₁₆H₂₄BrN₃O₂

- Molecular Weight : 378.29 g/mol

- The bromopyridine moiety retains reactivity for further functionalization .

tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Compound 299)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications |

|---|---|---|---|---|

| tert-Butyl (2-bromopyrimidin-4-yl)carbamate | - | C₉H₁₁BrN₃O₂ | ~273.11 | Kinase inhibitor intermediate |

| tert-Butyl (2-chloropyrimidin-4-yl)carbamate | 849751-48-0 | C₉H₁₂ClN₃O₂ | 229.66 | Less reactive than bromo analogue |

| tert-Butyl (2-bromopyridin-4-yl)carbamate | 433711-95-6 | C₁₀H₁₄BrN₃O₂ | 288.15 | Higher solubility in polar solvents |

| tert-Butyl (4-bromothiazol-2-yl)carbamate | 944804-88-0 | C₈H₁₁BrN₂O₂S | 279.15 | Antimicrobial applications |

| tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate | 1289007-64-2 | C₁₆H₂₄BrN₃O₂ | 378.29 | CNS drug candidate intermediate |

Biological Activity

Introduction

tert-Butyl (2-bromopyrimidin-4-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The compound has the molecular formula and a molecular weight of 287.15 g/mol. The structure features a tert-butyl group attached to a carbamate functional group , which is further linked to a 2-bromopyrimidine moiety . The presence of the bromine atom enhances its reactivity, making it valuable in organic synthesis and medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It selectively interacts with various enzymes, modulating their activity. For instance, it can act as a competitive inhibitor by binding to the active site of enzymes, preventing the natural substrate from accessing it.

Cellular Effects

The compound influences several cellular processes, particularly those involving signal transduction pathways. It has been shown to affect protein kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. Notably, it can inhibit phosphorylation events critical for cell proliferation and survival.

Biochemical Pathways

The compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s, which are essential for its biotransformation. This interaction can lead to significant changes in metabolite levels, affecting the synthesis and degradation of amino acids, nucleotides, and lipids.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it showed an IC50 value of approximately 10 µM against specific cancer cells, indicating its potential as an anticancer agent .

In Vivo Studies

Animal model studies have revealed dosage-dependent effects. At lower doses, the compound enhances metabolic function and enzyme activity; however, higher doses may lead to cytotoxic effects and cellular damage. A threshold effect has been noted where specific dosage ranges yield optimal therapeutic outcomes .

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with GSK-3β, a critical enzyme involved in various signaling pathways. The compound was found to inhibit GSK-3β with an IC50 value of 8 nM, showcasing its potential for treating conditions like Alzheimer's disease through modulation of tau phosphorylation .

Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of the compound in BV-2 microglial cells. Results indicated that it significantly reduced nitric oxide (NO) and IL-6 levels at concentrations as low as 1 µM, suggesting its utility in neuroinflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Notable Properties |

|---|---|---|---|

| This compound | 10 | Enzyme inhibition | Modulates GSK-3β activity |

| tert-butyl (4-bromopyrimidin-2-yl)carbamate | 15 | Receptor binding | Selective binding profiles |

| tert-butyl (5-bromopyridin-2-yl)carbamate | 20 | Enzyme inhibition | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl (2-bromopyrimidin-4-yl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromination of tert-butyl (2-chloropyrimidin-4-yl)carbamate using HBr or LiBr under reflux in polar aprotic solvents (e.g., DMF or THF) can yield the brominated derivative. Reaction temperature (40–80°C) and stoichiometry of brominating agents (1.2–2.0 equivalents) critically affect purity and yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-reaction, neutralize excess acid/base and purify via column chromatography (silica gel, eluent: hexane/EtOAc gradient) .

Q. How can the structure of tert-Butyl (2-bromopyrimidin-4-yl)carbamate be confirmed analytically?

- Methodology : Use a combination of:

- NMR : NMR (300 MHz, CDCl) should show a singlet for the tert-butyl group at δ 1.36 ppm and a downfield signal for the pyrimidine C-H (δ 8.2–8.5 ppm). NMR confirms the carbamate carbonyl at ~155 ppm .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H] peaks at m/z 302–304 (accounting for bromine isotopes) .

- Elemental Analysis : Verify C, H, N, and Br content within ±0.3% deviation .

Q. What are the stability and storage requirements for this compound?

- Stability : The compound is stable under inert atmospheres (N/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents to prevent decomposition of the carbamate group or bromine displacement .

- Handling : Store in amber vials with desiccants (e.g., silica gel). Use gloveboxes for long-term storage to minimize hydrolysis .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions compared to chloro or iodo analogs?

- Mechanistic Insight : Bromine offers moderate reactivity in Suzuki or Buchwald-Hartwig couplings compared to iodine (higher reactivity but lower stability) and chlorine (lower reactivity). For example, Pd(PPh)/XPhos catalysts achieve ~70% yield in Suzuki couplings with aryl boronic acids at 80°C, whereas iodo analogs may require milder conditions (50°C) .

- Data Contradiction : While bromine is typically less reactive than iodine, steric hindrance from the tert-butyl group can offset this trend in certain substrates. Validate reactivity via kinetic studies (e.g., monitoring by NMR if fluorinated partners are used) .

Q. What strategies optimize regioselective functionalization of the pyrimidine ring without cleaving the carbamate group?

- Methodology :

- Protection-Deprotection : The tert-butyl carbamate (Boc) group is stable under basic/neutral conditions but cleaves under strong acids (e.g., TFA). Perform substitutions at the 4- or 6-position of pyrimidine before introducing the Boc group .

- Catalytic Systems : Use Pd(0)/Cu(I) co-catalysts for Sonogashira couplings to minimize side reactions. For example, coupling with terminal alkynes achieves >80% yield in THF/EtN at 60°C .

Q. How can side products (e.g., deprotected amines or debrominated species) be identified and mitigated during synthesis?

- Analytical Workflow :

- LC-MS : Detect debrominated byproducts ([M+H] at m/z 222–224) or hydrolyzed carbamates ([M+H] at m/z 198) .

- Mitigation : Add radical scavengers (e.g., BHT) during bromination to prevent free-radical decomposition. Use anhydrous solvents and molecular sieves to suppress hydrolysis .

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Approach :

- DFT Calculations : Model the pyrimidine ring’s electron density using Gaussian 16 at the B3LYP/6-31G* level. The C2 bromine exhibits higher electrophilicity (Fukui indices >0.1) compared to C4/C6 positions, favoring SNAr at C2 .

- MD Simulations : Assess solvation effects in DMF or THF to optimize reaction coordinates .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound in academic labs?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Q. How should waste containing tert-Butyl (2-bromopyrimidin-4-yl)carbamate be disposed of?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.